molecular formula C10H13N5O4 B102081 2-(6-Aminopurin-7-yl)oxane-3,4,5-triol CAS No. 18031-41-9

2-(6-Aminopurin-7-yl)oxane-3,4,5-triol

Cat. No.: B102081
CAS No.: 18031-41-9
M. Wt: 267.24 g/mol
InChI Key: CBWPYZBRYXUWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Aminopurin-7-yl)oxane-3,4,5-triol is a synthetic nucleoside analog comprising a modified oxane (sugar) moiety linked to adenine (6-aminopurin-7-yl). The oxane ring features hydroxyl groups at positions 3, 4, and 5, distinguishing it from natural ribose or deoxyribose sugars. This structural modification may influence its pharmacokinetic properties, such as metabolic stability and binding affinity to biological targets like enzymes or receptors.

Properties

CAS No.

18031-41-9

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(6-aminopurin-7-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)14-3-15(5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

CBWPYZBRYXUWKM-UHFFFAOYSA-N

SMILES

C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=NC=NC(=C32)N)O)O)O

Other CAS No.

18031-41-9

Synonyms

2-(6-aminopurin-7-yl)oxane-3,4,5-triol

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Comparison

The oxane backbone in 2-(6-Aminopurin-7-yl)oxane-3,4,5-triol differentiates it from conventional nucleosides. For example:

  • Adenosine: Contains ribose instead of oxane, with hydroxyl groups at positions 2', 3', and 5'. The oxane ring in the target compound may confer rigidity or altered hydrogen-bonding capacity.
  • (2R,3S,4S,5R,6R)-2-(Hydroxymethyl)-6-(propan-2-yloxy)oxane-3,4,5-triol (): Shares the oxane-3,4,5-triol scaffold but substitutes adenine with a propan-2-yloxy group. This variation likely reduces nucleobase-mediated interactions (e.g., Watson-Crick pairing) but may enhance lipophilicity.
Table 1: Structural Features
Compound Sugar Moiety Nucleobase/Substituent Key Functional Groups
This compound Oxane-3,4,5-triol Adenine (6-aminopurin-7-yl) -OH, -NH₂
Adenosine Ribose Adenine -OH (2', 3', 5')
(2R,3S,4S,5R,6R)-...[] Oxane-3,4,5-triol Propan-2-yloxy -OH, -O-(isopropyl)

Hypothetical Pharmacological Implications

  • Metabolic Stability : Oxane’s conformational rigidity could resist phosphorylase-mediated degradation, extending half-life relative to ribose derivatives.

Methodological Considerations

Tools like AutoDock4 () enable comparative docking studies to predict binding affinities. For instance:

  • HIV Protease Inhibitors: Cross-docking experiments with flexible receptor sidechains (as in ) could model interactions between this compound and viral targets.
  • Covalent Binding Analysis : Modified oxane sugars might form unique hydrogen bonds or steric clashes compared to ribose, impacting inhibitor efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.